Structural Identity Verification Against the Mis‑Annotated TAK‑659 (Mivavotinib)
CAS 690246‑07‑2 (C₁₈H₂₁FN₂O₃S, MW 364.44) is frequently mislabeled as TAK‑659 (mivavotinib) on vendor websites. TAK‑659 is a triazolopyrimidine (C₁₇H₂₁FN₆O, MW 344.39, CAS 1312691‑33‑0) and bears no structural resemblance to the sulfonamide‑acetamide scaffold of 690246‑07‑2 . The molecular formula difference (C₁₈H₂₁FN₂O₃S vs C₁₇H₂₁FN₆O) is unambiguous evidence that the two compounds are distinct chemical entities.
| Evidence Dimension | Molecular identity (formula, MW, scaffold) |
|---|---|
| Target Compound Data | C₁₈H₂₁FN₂O₃S; MW 364.44; sulfonamide‑acetamide scaffold |
| Comparator Or Baseline | TAK‑659 (mivavotinib): C₁₇H₂₁FN₆O; MW 344.39; triazolopyrimidine scaffold |
| Quantified Difference | Completely different molecular formula; MW difference = +20.05 Da; no scaffold similarity |
| Conditions | Structural comparison based on IUPAC name and CAS registry; authenticated by orthogonal database checks. |
Why This Matters
Procurement of CAS 690246‑07‑2 thinking it is the clinical‑stage SYK/FLT3 inhibitor will result in a useless compound for that target; researchers must verify identity by CAS number and molecular formula before purchase.
